molecular formula C2H2N2O B8745197 1,2,4-Oxadiazole CAS No. 288-90-4

1,2,4-Oxadiazole

Cat. No.: B8745197
CAS No.: 288-90-4
M. Wt: 70.05 g/mol
InChI Key: BBVIDBNAYOIXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms arranged at positions 1, 2, and 4 (Figure 1) . Among the four oxadiazole isomers (1,2,3; 1,2,4; 1,2,5; 1,3,4), this compound has garnered significant attention in medicinal chemistry due to its bioisosteric properties, metabolic stability, and diverse pharmacological activities . Its unique electronic structure allows hydrogen bonding and dipole interactions with biological targets, enabling applications in drug design for anticancer, antiviral, antifungal, and anticholinesterase therapies . Over the past 15 years, research on this compound derivatives has surged, driven by their adaptability in structure-activity optimization .

Scientific Research Applications

Historical Context

The synthesis of 1,2,4-oxadiazole was first reported in 1884. However, it wasn't until the 1940s that its biological activities began to be explored. The first commercial drug containing this structure was Oxolamine, introduced as a cough suppressant in the 1960s. Over the past few decades, numerous derivatives have been synthesized and evaluated for their therapeutic potential across various diseases.

Biological Activities

This compound derivatives exhibit a wide range of biological activities, making them valuable in drug discovery. These activities include:

  • Anticancer : Many derivatives have shown promising anticancer properties. For instance, 3,5-diarylsubstituted derivatives have been identified as apoptosis inducers with significant activity against various cancer cell lines (e.g., MCF-7 and HCT-116) . Compounds such as 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline demonstrated moderate activity with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
  • Antimicrobial : The emergence of multi-drug resistant pathogens has led to renewed interest in developing new antibacterial agents based on this compound scaffolds. These compounds have shown efficacy against various bacterial strains and fungi .
  • Neuroprotective : Recent studies have highlighted the potential of oxadiazole derivatives as multifunctional agents for neurodegenerative diseases like Alzheimer's. Some compounds exhibited significant inhibition of monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegeneration .

Structure-Activity Relationships

The biological activity of this compound derivatives is heavily influenced by their structural modifications. Key factors include:

  • Substituents on the Oxadiazole Ring : The introduction of electron-withdrawing or electron-donating groups can significantly alter the potency and selectivity of these compounds against specific biological targets .
  • Linkage to Other Pharmacophores : Combining the oxadiazole moiety with other pharmacologically active groups has resulted in compounds with enhanced therapeutic profiles .

Case Studies

CompoundActivityIC50 ValueTarget
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineAnticancer92.4 µMVarious cancer cell lines
Compound 9a (from Terthiopene analogs)Anticancer0.48 µM (MCF-7)Breast cancer
Compound 4cMAO-B Inhibitor117.43 µMNeuroprotection
Compound 3aMAO-A Inhibitor47.25 µMNeuroprotection

Chemical Reactions Analysis

Boulton-Katritzky Rearrangement (BKR)

This intramolecular nucleophilic substitution involves cleavage of the O–N bond and formation of stable bonds (C–N, N–N, or S–N). For example:

  • 3-Benzoyl-5-phenyl-1,2,4-oxadiazole (13 ) rearranges to 1,2,3-triazole (14 ) under thermal conditions (Scheme 6, ).

  • The reaction proceeds via attack of the nucleophilic Z atom (e.g., hydrazone nitrogen) on electrophilic N(2), facilitated by the polarized O–N bond .

Modified ANRORC (MNAC) Mechanism

Base-mediated transformations convert 3-acylamino-1,2,4-oxadiazoles (22 ) to 1,3,4-oxadiazoles (23 ):

Starting MaterialConditionsProductYield (%)Reference
22 (R = Ph)KOH, DMSO, RT, 2 h23 (R = Ph)85
22 (R = Me)TEA, DMSO, 60°C, 4h23 (R = Me)72

Photochemical Reactions

1,2,4-Oxadiazoles undergo photo-induced ring contraction/expansion (RCE) or internal cyclization (ICI):

  • Irradiation of 3-amino-1,2,4-oxadiazole (24 ) in basic media yields 1,3,4-oxadiazole (25 ) via RCE .

  • UV light generates reactive intermediates (e.g., zwitterions or nitrenes), enabling regioselective transformations .

Nucleophilic Aromatic Substitutions (SNAr)

Electrophilic C(5) undergoes SNAr with amines, alcohols, or thiols:

  • 5-Nitro-1,2,4-oxadiazole reacts with morpholine to form 5-morpholino derivatives (80% yield) .

  • Electron-withdrawing groups at C(5) enhance reactivity, enabling drug candidate functionalization .

Ring-Opening Reactions

Hydrolysis under acidic/basic conditions cleaves the oxadiazole ring:

  • 1,2,4-Oxadiazoles hydrolyze to amidoximes in HCl (e.g., 64 , 90% yield) .

  • Alkaline conditions yield carboxylic acid derivatives, useful for prodrug design .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the O–N bond, yielding dihydro derivatives:

  • 3,5-Diphenyl-1,2,4-oxadiazole → 3,5-diphenyl-1,2-dihydro-1,2,4-oxadiazole (95% yield) .

Mechanochemistry

Emerging solvent-free methods using mechanical energy (grinding/milling) show promise for eco-friendly synthesis, though no specific this compound examples exist yet .

Biological Implications of Reactivity

  • Thermal rearrangements generate bioactive triazoles (e.g., antitumor agents) .

  • Hydrolysis products (amidoximes) exhibit antidiabetic and antimicrobial activity .

Q & A

Q. Basic: What are the key considerations for optimizing synthesis conditions of 1,2,4-oxadiazoles to improve yield and regioselectivity?

To optimize synthesis, focus on reaction conditions (temperature, solvent, catalysts) and precursor selection. For example, Staudinger/aza-Wittig reactions enable bis-1,2,4-oxadiazole synthesis via diaminoglyoxime condensation, but substituent diversity remains limited . Superbase catalysis (e.g., NaOH in DMSO) allows room-temperature synthesis without toxic reagents, improving practicality for drug development . One-pot methods using amidoximes and aldehydes in DMSO with inorganic bases streamline production and avoid isolating intermediates . Yield optimization often requires balancing cyclization efficiency (e.g., microwave-assisted vs. conventional heating) .

Q. Basic: How can researchers establish reliable structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives in antimicrobial studies?

SAR studies require systematic substitution at positions 3 and 5 of the oxadiazole ring. For instance:

  • 3rd position : A para-substituted phenyl ring enhances Sirt2 inhibition (e.g., IC50 = 1.5 µM for compound 21b with a chloro group) .
  • 5th position : Cyclic aminomethyl or haloalkyl chains improve metabolic stability and target binding .
  • Diaryl substitutions : 3,5-Diaryl derivatives show potent antifungal activity (e.g., piperidine-containing compounds) . Tabulate IC50/EC50 values against control molecules (e.g., donepezil for AChE inhibition) to quantify potency .

Q. Advanced: What computational approaches are effective in predicting the bioactivity of this compound derivatives?

  • DFT studies : Analyze electron distribution and reactivity of substituents. For example, pyrimidin-4-amine derivatives with this compound motifs were optimized using DFT to correlate insecticidal activity with frontier molecular orbitals .
  • Molecular docking : Compare binding energies of oxadiazole derivatives (e.g., this compound inhibitors of carbonic anhydrase I/II) with reference drugs (acetazolamide) to identify key interactions .
  • Multiwfn software : Calculate electrostatic potential maps and bond orders to rationalize substituent effects on antioxidant activity .

Q. Advanced: How can researchers address contradictions in biological activity data across different this compound derivatives?

Contradictions often arise from regioisomeric differences (1,2,4- vs. 1,3,4-oxadiazoles). For example:

  • Lipophilicity (log D) : 1,3,4-oxadiazoles are ~1 log unit less lipophilic than 1,2,4-isomers, affecting membrane permeability and metabolic stability .
  • Bioactivity : 1,2,4-Oxadiazoles with para-substituted phenyl groups show superior Sirt2 inhibition, while 1,3,4-isomers may lack critical steric alignment . Validate discrepancies using matched molecular pair analysis and controlled assays (e.g., isoform-specific enzyme inhibition) .

Q. Advanced: What strategies are employed in designing this compound-based multi-target agents for neurodegenerative diseases?

  • Dual AChE/MAO-B inhibition : Design derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at position 3 and flexible alkyl chains at position 5. Compound 2c (IC50 = 0.0158 µM for AChE) outperformed donepezil by 7.78-fold .
  • Neuroprotective moieties : Incorporate vanillin or catechol groups to enhance antioxidant activity (e.g., ABTS+ scavenging) .
  • Pharmacokinetic optimization : Balance log P and polar surface area to improve blood-brain barrier penetration .

Q. Basic: What characterization techniques are critical for confirming this compound structure and purity?

  • NMR spectroscopy : Confirm regiochemistry via ¹H/¹³C shifts (e.g., C-5 proton at δ 8.2–8.5 ppm in 3,5-diaryl derivatives) .
  • HPLC-MS : Detect trace impurities from incomplete cyclization (e.g., residual amidoximes) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., para vs. meta substitution) .

Q. Advanced: How can antioxidant activity evaluation be integrated into the development of this compound derivatives?

  • ABTS+/DPPH assays : Quantify radical scavenging capacity (e.g., vanillin-substituted derivatives showed 80% ABTS+ inhibition at 50 µM) .
  • DNA oxidation models : Assess protection against AAPH- or Cu²⁺/GSH-induced damage using gel electrophoresis .
  • Structure optimization : Introduce hydroxyl or methoxy groups to enhance electron-donating capacity .

Q. Advanced: Explain the role of molecular design in agrochemical applications of 1,2,4-oxadiazoles.

  • Insecticidal activity : Pyrimidin-4-amine derivatives with electron-deficient substituents (e.g., nitro groups) disrupt insect nervous systems .
  • Fungicidal scaffolds : Tioxazafen and flufenoxadiazam utilize this compound cores for systemic activity against soil-borne pathogens .
  • Log P optimization : Balance hydrophobicity (log P = 2–4) for foliar uptake and soil mobility .

Q. Basic: What are common pitfalls in cyclization reactions during this compound synthesis?

  • Incomplete cyclization : Residual O-acylamidoximes reduce yield; monitor via TLC .
  • Regioselectivity issues : Competing 1,3,4-oxadiazole formation occurs with poor catalyst control; use superbase conditions to favor 1,2,4-products .
  • Thermal degradation : Avoid high temperatures (>100°C) for heat-sensitive substituents (e.g., nitro groups) .

Q. Advanced: How can pharmacokinetic properties of this compound derivatives be optimized using log D and metabolic stability data?

  • log D adjustment : Introduce polar groups (e.g., sulfonamides) to reduce log D from ~3.5 to ~2.0, improving solubility .
  • Metabolic stability : Replace labile esters with oxadiazole bioisosteres to resist hepatic CYP450 oxidation .
  • PAMPA assays : Screen blood-brain barrier permeability for CNS-targeted agents .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Oxadiazole Isomers

Isomer Nitrogen Positions log D (Lipophilicity) Metabolic Stability Aqueous Solubility Key Applications
1,2,4-Oxadiazole 1, 2, 4 Higher Moderate Moderate Anticholinesterase, nematicides
1,3,4-Oxadiazole 1, 3, 4 Lower High High Broad-spectrum (anti-TB, anticancer)
1,2,5-Oxadiazole 1, 2, 5 Variable Understudied Low Energetic materials
  • Lipophilicity (log D): 1,3,4-oxadiazole exhibits significantly lower log D than this compound, enhancing its solubility and reducing off-target interactions (e.g., hERG inhibition) .
  • Metabolic Stability: 1,3,4-oxadiazole derivatives generally demonstrate superior metabolic stability due to reduced susceptibility to oxidative degradation .
  • Hydrogen Bonding: The 1,3,4-isomer’s oxygen atom at position 3 facilitates stronger hydrogen bonding with enzyme active sites, improving target engagement .

Pharmacological Activities

Anticholinesterase Activity

  • This compound: Substitutions at R1 and R2 positions enhance acetylcholinesterase (AChE) inhibition, as seen in Pimpinella anisum derivatives (IC₅₀ < 1 μM) . Computational studies (CoMFA) highlight the importance of log P (-1 to 4) and pKa (~8) for optimal activity .
  • 1,3,4-Oxadiazole: Acts as a parent scaffold for dual AChE and butyrylcholinesterase inhibition, with unmodified derivatives showing broader inhibitory profiles .

Antimicrobial and Antifungal Activity

  • This compound: Tioxazafen, a commercial nematicide, demonstrates potent activity against root-knot nematodes (field efficacy >80%) . Derivatives with trifluoromethyl pyridine moieties exhibit dual antifungal (e.g., Fusarium spp.) and antibacterial activity .
  • 1,3,4-Oxadiazole: Isosteric 1,2,4-triazole analogues (e.g., compounds 53 and 54) show exceptional anti-TB activity (MIC = 0.03 μM against MDR/XDR Mtb) .

Antiviral and Anticancer Activity

  • This compound: Isoxazole hybrids (e.g., 14c, 14d) inhibit influenza A M2 proton channels (EC₅₀ < 1 μM) but are less potent than isoxazole counterparts .
  • 1,3,4-Oxadiazole: Demonstrates superior anticancer activity in vitro, with derivatives inducing apoptosis in breast and colon cancer cell lines (IC₅₀ = 2–10 μM) .

Energetic Materials

This compound and 1,2,5-oxadiazole hybrids (e.g., 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole) exhibit high detonation velocities (9,046 m/s) and thermal stability (>200°C), outperforming RDX in energetic performance .

Properties

CAS No.

288-90-4

Molecular Formula

C2H2N2O

Molecular Weight

70.05 g/mol

IUPAC Name

1,2,4-oxadiazole

InChI

InChI=1S/C2H2N2O/c1-3-2-5-4-1/h1-2H

InChI Key

BBVIDBNAYOIXOE-UHFFFAOYSA-N

Canonical SMILES

C1=NOC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-5-(piperidin-3-yl)-1,2,4-oxadiazole (0.83 g, 0.0050 mol) and D-tartaric acid (0.74 g, 0.0050 mol) were dissolved in hot methanol (10 mL) and the solution was refluxed for 15 minutes. 30 mL of acetonitrile was added and the resulting solution was allowed to cool to room temperature. The crystals were filtered, washed with 10 mL of 1:3 methanol:acetonitrile, and recrystallized 3 times from methanol:acetonitrile (10 mL 20 mL) as before to give the D-tartrate salt of S-(+)-3-methyl-5-piperidin-3-yl)-1,2,4-oxadiazole (3a), 193 mg white solid. The optical purity 100% ee, as determined by HPLC analysis (Chiral Technologies Chiral-AGP, 4.0 mm×150 mm, 0.5% methanol 20 mM sodium phosphate pH=7). MS (ESI) m/z 168 [M+1]+. 1H NMR (DMSO-d6) δ 1.67-1.79 (m, 3H), 2.10-2.13 (m, 1H), 2.33 (s, 3H), 2.76-2.82 (t, 1H), 3.01-3.14 (m, 2H), 3.31-3.36 (m, 1H), 3.44-3.47 (m, 1H), 3.95 (s, 1H).
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.